molecular formula C10H12N2O2 B13926037 6-Hydroxy-1H-indazole-7-propanol

6-Hydroxy-1H-indazole-7-propanol

Cat. No.: B13926037
M. Wt: 192.21 g/mol
InChI Key: KNTXBIGSMBQAKW-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indazole-7-propanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-indazole-7-propanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-indazole-7-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

6-Hydroxy-1H-indazole-7-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indazole-7-propanol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A basic indazole structure without additional functional groups.

    2H-Indazole: Another tautomeric form of indazole.

    Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.

Uniqueness

6-Hydroxy-1H-indazole-7-propanol is unique due to the presence of the hydroxyl group and the propanol side chain, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other indazole derivatives .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

7-(3-hydroxypropyl)-1H-indazol-6-ol

InChI

InChI=1S/C10H12N2O2/c13-5-1-2-8-9(14)4-3-7-6-11-12-10(7)8/h3-4,6,13-14H,1-2,5H2,(H,11,12)

InChI Key

KNTXBIGSMBQAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)CCCO)O

Origin of Product

United States

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